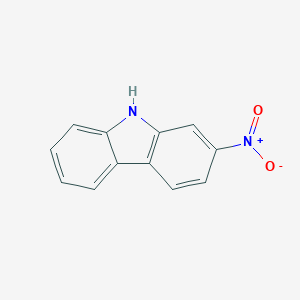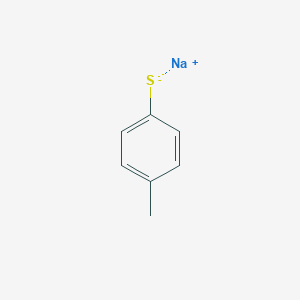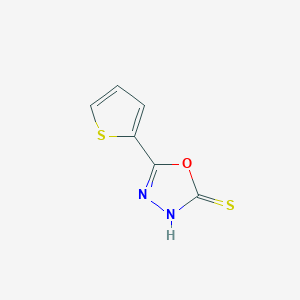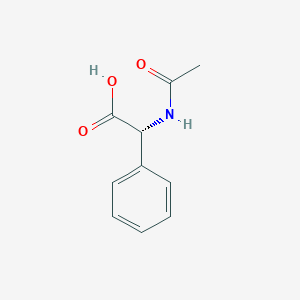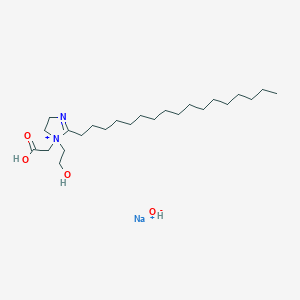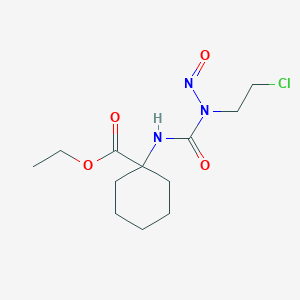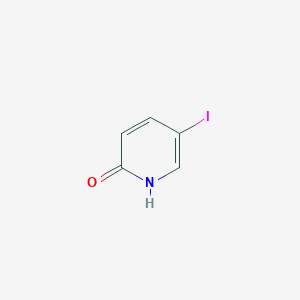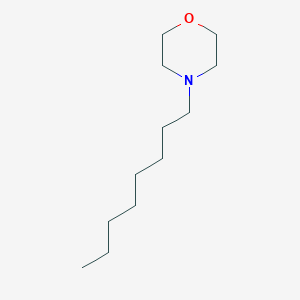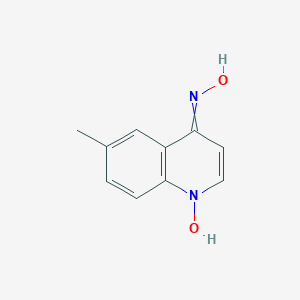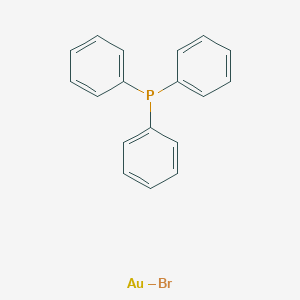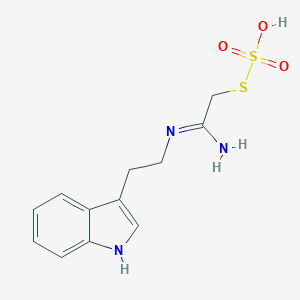
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate, also known as indothiazin, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. Indothiazin has been shown to have a variety of interesting properties that make it a potentially useful tool for researchers in a variety of fields.
Mechanism Of Action
The mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is not fully understood, but research has shown that it may work by inhibiting the activity of certain enzymes that are involved in cancer growth and inflammation. This inhibition may help to slow or stop the growth of cancer cells and reduce inflammation in the body.
Biochemical And Physiological Effects
Indothiazin has a number of interesting biochemical and physiological effects that make it a potentially useful tool for researchers. For example, this compound has been shown to have antioxidant properties that may help to protect cells from damage caused by free radicals. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
There are several advantages and limitations to using S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate in lab experiments. One advantage is that this compound is relatively easy to synthesize and can be modified in a variety of ways to produce derivatives with different properties. However, one limitation is that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate can be difficult to work with due to its complex structure and reactive nature.
Future Directions
There are many potential future directions for research on S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. One area that is particularly promising is the development of new cancer treatments based on this compound. In addition, researchers may continue to explore the anti-inflammatory and neuroprotective properties of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate to identify new therapeutic applications for this compound. Finally, further research may be needed to fully understand the mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate and its potential use in a variety of research applications.
Synthesis Methods
Indothiazin can be synthesized in a number of ways, but one common method involves the reaction of indole with a thiosulfate salt. This reaction produces a compound that can then be further modified to produce S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. The synthesis of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is a complex process that requires careful attention to detail and a thorough understanding of the chemistry involved.
Scientific Research Applications
Indothiazin has been studied extensively for its potential use in scientific research. One area where this compound has shown promise is in the study of cancer. Research has shown that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has anti-cancer properties that may make it useful in the development of new cancer treatments. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory diseases.
properties
CAS RN |
13338-54-0 |
|---|---|
Product Name |
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate |
Molecular Formula |
C12H15N3O3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1H-indole |
InChI |
InChI=1S/C12H15N3O3S2/c13-12(8-19-20(16,17)18)14-6-5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,15H,5-6,8H2,(H2,13,14)(H,16,17,18) |
InChI Key |
HSJUJKKYLDNMMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
synonyms |
Thiosulfuric acid hydrogen S-[2-imino-2-[[2-(1H-indol-3-yl)ethyl]amino]ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
